molecular formula C8H3BrFNO2 B1413737 3-Bromo-2-cyano-6-fluorobenzoic acid CAS No. 1807076-61-4

3-Bromo-2-cyano-6-fluorobenzoic acid

Cat. No.: B1413737
CAS No.: 1807076-61-4
M. Wt: 244.02 g/mol
InChI Key: LIFDTGKVVLLXCR-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromine (position 3), cyano (position 2), fluorine (position 6), and a carboxylic acid group. The cyano group, a strong electron-withdrawing substituent, enhances the acidity of the carboxylic acid group compared to non-electron-withdrawing analogs.

Properties

IUPAC Name

3-bromo-2-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDTGKVVLLXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-cyano-6-fluorobenzoic acid, followed by purification to obtain the desired product. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pH conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substituted benzoic acids
  • Amino derivatives
  • Oxidized carboxylic acids

Scientific Research Applications

3-Bromo-2-cyano-6-fluorobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly fluorine-containing pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-6-fluorobenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-bromo-2-cyano-6-fluorobenzoic acid with analogous compounds derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound Not provided C₈H₃BrFNO₂ ~231.9* Br (3), CN (2), F (6), COOH (1) Strong electron-withdrawing groups enhance acidity; cyano enables nucleophilic reactions.
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid 1980062-64-3 C₈H₃BrF₄O₂ 287.01 Br (3), F (2), CF₃ (6), COOH (1) Bulkier CF₃ group increases steric hindrance; higher MW due to fluorine content.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 1026962-68-4 C₈H₃BrF₄O₂ 287.01 Br (6), F (2), CF₃ (3), COOH (1) Altered substituent positions may reduce electronic effects on COOH acidity.
6-Bromo-3-fluoro-2-formylbenzamide 2383259-84-3 C₈H₅BrFNO₂ 246.04 Br (6), F (3), CHO (2), CONH₂ (1) Amide group reduces acidity; formyl enables aldehyde-specific reactions.
6-Bromo-2-fluoro-3-methoxy-benzoic acid 935534-45-5 C₈H₆BrFO₃ 261.04 Br (6), F (2), OCH₃ (3), COOH (1) Methoxy (electron-donating) decreases acidity compared to cyano/CF₃ analogs.

*Calculated based on substituent contributions.

Physicochemical and Reactivity Comparisons

  • Acidity: The cyano group in the target compound withdraws electrons more strongly than trifluoromethyl (CF₃) or methoxy (OCH₃) groups, likely resulting in higher acidity (lower pKa) compared to analogs .
  • Reactivity: The cyano group can act as a leaving group or participate in nucleophilic additions, unlike CF₃ or OCH₃ substituents. Esters (e.g., methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate ) are less reactive toward electrophiles but hydrolyze to carboxylic acids under acidic/basic conditions.
  • Solubility: Trifluoromethyl groups (e.g., in ) may reduce water solubility due to increased hydrophobicity, whereas cyano groups could enhance polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-6-fluorobenzoic acid
Reactant of Route 2
3-Bromo-2-cyano-6-fluorobenzoic acid

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